Differential N-Glycosidic Bond Stability: Xylofuranosyl vs. Ribofuranosyl Nucleosides
N-Glycosylic bond hydrolysis of 2′-deoxy-β-D-xylofuranosyl nucleosides is enhanced by a factor of two compared to 2′-deoxy-β-D-ribofuranosyl nucleosides [1]. This class-level observation suggests that the xylose-containing target compound may exhibit reduced intracellular persistence relative to ribose-based analogs.
| Evidence Dimension | Hydrolysis rate of N-glycosidic bond |
|---|---|
| Target Compound Data | 2-fold enhancement (relative) |
| Comparator Or Baseline | 2′-deoxy-β-D-ribofuranosyl nucleosides (baseline) |
| Quantified Difference | 2-fold higher hydrolysis rate |
| Conditions | In vitro chemical stability assay |
Why This Matters
This difference informs selection of nucleoside analogs for applications requiring distinct intracellular residence times or differential metabolite profiles.
- [1] Krečmerová M, Seela F. 9-(2-Deoxy-ß-D-xylofuranosyl)adenine and 1-(2-Deoxy-ß-D-xylofuranosyl)thymine: Phosphorylation and Stability. Nucleosides and Nucleotides. 1992;11(7):1241-1259. View Source
